1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine
CAS No.: 1582141-75-0
Cat. No.: VC7874274
Molecular Formula: C11H15BrN2O2S
Molecular Weight: 319.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1582141-75-0 |
|---|---|
| Molecular Formula | C11H15BrN2O2S |
| Molecular Weight | 319.22 g/mol |
| IUPAC Name | 1-(4-bromophenyl)sulfonylpiperidin-4-amine |
| Standard InChI | InChI=1S/C11H15BrN2O2S/c12-9-1-3-11(4-2-9)17(15,16)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2 |
| Standard InChI Key | VBOGRHUUADZIJT-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Br |
| Canonical SMILES | C1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Br |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine features a six-membered piperidine ring substituted at the fourth position with both a sulfonyl-linked 4-bromophenyl group and an amine functional group. The sulfonyl group (-SO₂-) bridges the piperidine and bromophenyl components, contributing to the compound’s polarity and reactivity. The bromine atom on the phenyl ring enhances electron-withdrawing effects, influencing intermolecular interactions and binding affinities in biological systems.
Key Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅BrN₂O₂S | |
| Molecular Weight | 319.22 g/mol | |
| CAS Number | 1582141-75-0 | |
| IUPAC Name | 1-(4-bromophenyl)sulfonylpiperidin-4-amine |
The compound’s SMILES notation, C1CN(CCC1N)S(=O)(=O)C2=CC=C(C=C2)Br, provides a linear representation of its structure, highlighting the connectivity between the piperidine, sulfonyl, and bromophenyl groups.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine typically involves a two-step protocol:
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Sulfonylation of Piperidin-4-amine: Reacting piperidin-4-amine with 4-bromobenzenesulfonyl chloride under inert conditions (e.g., nitrogen atmosphere) yields the sulfonylated intermediate. This step often employs solvents like dichloromethane or acetonitrile at room temperature to optimize yield.
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Purification and Isolation: Column chromatography or recrystallization is used to isolate the pure product, with yields averaging 60–75% depending on reaction conditions.
Reaction Mechanisms
The sulfonylation reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine group of piperidin-4-amine attacks the electrophilic sulfur atom in 4-bromobenzenesulfonyl chloride, displacing chloride and forming the sulfonamide bond.
Physicochemical Properties
Physical Properties
While specific data on melting and boiling points are unavailable in the provided sources, the compound’s high molecular weight (319.22 g/mol) suggests limited volatility. The sulfonyl and amine groups enhance solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Chemical Stability
Applications in Scientific Research
Drug Development
As a synthetic intermediate, 1-[(4-Bromophenyl)sulfonyl]piperidin-4-amine serves as a precursor for designing kinase inhibitors and protease modulators. Its modular structure allows for derivatization at the amine or sulfonyl positions to optimize pharmacokinetic properties.
Biochemical Probes
Researchers utilize this compound to study sulfonamide-protein interactions in enzymatic assays, leveraging its fluorescence-quenching properties to monitor binding events.
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